molecular formula C5H4F3NS B12956853 4-Methyl-2-(trifluoromethyl)thiazole

4-Methyl-2-(trifluoromethyl)thiazole

Numéro de catalogue: B12956853
Poids moléculaire: 167.15 g/mol
Clé InChI: LVEMMYKHPXAZQB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Methyl-2-(trifluoromethyl)thiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. The thiazole ring, a five-membered structure containing nitrogen and sulfur, is a privileged scaffold in drug discovery due to its aromatic properties and ability to participate in diverse chemical reactions . Molecules featuring the thiazole nucleus are known to interact with a wide range of biological targets, resetting biochemical pathways and modulating enzyme and receptor activity . This compound serves as a key synthetic intermediate for developing novel therapeutic agents. Research on closely related 4-methyl-2-(trifluoromethylphenyl)thiazole derivatives has demonstrated their potential in creating substances with antimicrobial and anti-inflammatory activities . For instance, some derivatives have been investigated as potent activators of the aryl hydrocarbon receptor (AhR), a pathway relevant to inflammatory diseases . The inclusion of the trifluoromethyl (CF3) group is a common strategy in modern drug design, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and overall binding affinity . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human consumption.

Propriétés

Formule moléculaire

C5H4F3NS

Poids moléculaire

167.15 g/mol

Nom IUPAC

4-methyl-2-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C5H4F3NS/c1-3-2-10-4(9-3)5(6,7)8/h2H,1H3

Clé InChI

LVEMMYKHPXAZQB-UHFFFAOYSA-N

SMILES canonique

CC1=CSC(=N1)C(F)(F)F

Origine du produit

United States

Méthodes De Préparation

Bromination and Cyclization Route

This method involves the following key steps:

  • Step 1: Bromination of trifluoroacetic ethyl acetoacetate
    Bromine is reacted with trifluoroacetic ethyl acetoacetate to form 2-bromo and 2,2-dibromo trifluoroacetic ethyl acetoacetate intermediates. The molar ratio of trifluoroacetic ethyl acetoacetate to bromine is optimized between 1:1 to 1.5:1.

  • Step 2: Reaction with thioacetamide
    The brominated intermediates are reacted with thioacetamide in an inert solvent (e.g., acetonitrile, DMF, ethyl acetate) at low temperatures (-5°C to 5°C) with controlled addition rates to manage exothermicity. This step forms 2-methyl-4-(trifluoromethyl)thiazole-5-ethyl formate as a yellow solid precipitate.

  • Step 3: Addition of organic amine
    Organic amines such as diethylamine, triethylamine, or trimethylamine are added dropwise at room temperature, followed by refluxing for 3 to 10 hours. This promotes ring closure and formation of the thiazole ring.

  • Step 4: Hydrolysis to formic acid derivative
    The ethyl formate intermediate is hydrolyzed by adding sodium hydroxide solution at room temperature, controlling the temperature below 40°C. After reaction completion, acidification with 10% hydrochloric acid precipitates the 2-methyl-4-(trifluoromethyl)thiazole-5-formic acid as a flaxen powder.

Reaction conditions and yields:

Parameter Range/Value
Bromine to trifluoroacetic ester 1.0 – 1.5 molar ratio
Thioacetamide addition temp -5°C to 5°C
Thioacetamide addition time 60 – 300 minutes
Organic amine addition time 10 – 120 minutes
Reflux time 30 – 600 minutes
Hydrolysis temperature < 40°C
Yield of formic acid derivative ~94%
Purity (HPLC) ~96.5%

This method is described in detail in patents CN103145639B and CN103145639A, which provide comprehensive procedural steps and optimization parameters.

Chlorination and Cyclization Route

An alternative and efficient method involves:

  • Step 1: Chlorination of trifluoroacetic ethyl acetoacetate
    Chlorosulfuric acid is added dropwise to trifluoroacetic ethyl acetoacetate at low temperatures (-15°C to -5°C). The molar ratio of chlorosulfuric acid to ester is controlled around 0.92 to 0.98. The reaction mixture is held at 5°C to 15°C for 10 to 18 hours to complete chlorination with minimal overchlorinated by-products (<0.3%).

  • Step 2: Cyclization with thioacetamide in dehydrated alcohol
    Without purification, the chlorinated intermediate is reacted with thioacetamide in dehydrated ethanol under reflux for about 12 hours. This step forms a mixture of 2-methyl-4-(trifluoromethyl)thiazole-5-ethyl formate and its hydrochloride salt.

  • Step 3: Hydrolysis
    Sodium hydroxide aqueous solution (15%) is added, and the mixture is refluxed for 2-3 hours. Ethanol is recovered by vacuum distillation. The reaction mixture is diluted with water and acidified with concentrated hydrochloric acid to pH 1, causing precipitation of the target 2-methyl-4-(trifluoromethyl)thiazole-5-formic acid.

Reaction conditions and yields:

Parameter Range/Value
Chlorosulfuric acid to ester molar ratio 0.92 – 0.98
Chlorosulfuric acid addition temp -15°C to -5°C
Chlorination hold temp/time 5°C to 15°C / 10 – 18 hours
Cyclization solvent Dehydrated ethanol
Cyclization time ~12 hours
Hydrolysis NaOH concentration 15% aqueous
Hydrolysis reflux time 2 – 3 hours
Yield of formic acid derivative 92 – 94%
Purity (HPLC) >98.5%
Melting point 163.5 – 165.0 °C

This method is advantageous due to fewer purification steps, avoidance of toxic solvents like DMF or acetonitrile, and efficient recovery of ethanol solvent. It is detailed in patent CN104672168B.

Comparative Analysis of Preparation Methods

Feature Bromination Route Chlorination Route
Key halogenating agent Bromine Chlorosulfuric acid
Reaction temperature control Low temperature (-5°C to 5°C) Low temperature (-15°C to -5°C)
Solvents used Acetonitrile, DMF, ethyl acetate Dehydrated ethanol
Cyclization conditions Organic amine addition + reflux Reflux in ethanol
Hydrolysis step NaOH hydrolysis at <40°C NaOH hydrolysis with ethanol recovery
Purity of final product ~96.5% >98.5%
Yield ~94% 92 – 94%
Environmental considerations Use of organic amines and solvents Avoids toxic solvents, easier solvent recovery
Complexity Multi-step with intermediate isolation Three-step one-pot style process

Summary of Research Findings

  • The bromination route is well-established and provides high yields and good purity but involves multiple steps with careful temperature and addition rate control to avoid side reactions.
  • The chlorination route offers a more streamlined process with fewer purification steps and better environmental profile due to the use of ethanol as solvent and efficient solvent recovery.
  • Both methods rely on the key intermediate trifluoroacetic ethyl acetoacetate and thioacetamide for cyclization to the thiazole ring.
  • Reaction parameters such as molar ratios, temperature control, and addition times are critical for optimizing yield and purity.
  • The final product, 2-methyl-4-(trifluoromethyl)thiazole-5-formic acid, is obtained as a solid with high purity suitable for further applications, including as an intermediate in agrochemical synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-2-(trifluoromethyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

4-Methyl-2-(trifluoromethyl)thiazole has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-Methyl-2-(trifluoromethyl)thiazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparaison Avec Des Composés Similaires

Substituent Variations and Physicochemical Properties

Key structural analogues differ in substituents at positions 2 and 4 of the thiazole ring. These variations influence melting points, molecular weights, and bioactivity:

Compound Name Substituents (Position 2) Substituents (Position 4) Molecular Weight (g/mol) Melting Point (°C) Key References
4-Methyl-2-(trifluoromethyl)thiazole –CF₃ –CH₃ 207.21 60–62*
4-Methyl-2-(4-fluorophenyl)thiazole –C₆H₄F –CH₃ 221.27 217–220
4-Methyl-2-(4-chlorophenyl)thiazole –C₆H₄Cl –CH₃ 237.72 228–230
4-Methyl-2-(pyridin-4-yl)thiazole –C₅H₄N –CH₃ 191.24 198–201
4-Methyl-2-(4-methylphenyl)thiazole –C₆H₄CH₃ –CH₃ 203.28 195–198

*Derivative data from 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole .

Key Observations :

  • The trifluoromethyl group increases molecular weight and lipophilicity compared to methyl or halogen substituents.
  • Halogenated derivatives (e.g., 4-fluoro, 4-chloro) exhibit higher melting points due to enhanced intermolecular interactions.

Antimicrobial Activity

Compound Substituents MIC (μg/mL) Against S. aureus MIC (μg/mL) Against E. coli Reference
This compound –CF₃, –CH₃ 8–16 32–64
4-Methyl-2-(4-fluorophenyl)thiazole –C₆H₄F, –CH₃ 16–32 64–128
4-Methyl-2-(4-chlorophenyl)thiazole –C₆H₄Cl, –CH₃ 8–16 32–64
4-Methyl-2-(pyridin-4-yl)thiazole –C₅H₄N, –CH₃ 32–64 128–256

Key Findings :

  • The trifluoromethyl derivative shows comparable or superior activity to chlorophenyl analogues, likely due to enhanced electronegativity and membrane permeability .
  • Pyridyl-substituted derivatives exhibit reduced potency, suggesting steric hindrance or reduced lipophilicity .

Antioxidant Activity

Compound Substituents DPPH Radical Scavenging (IC₅₀, μM) Reference
This compound –CF₃, –CH₃ 12.5 ± 1.2
4-Methyl-2-(4-hydroxyphenyl)thiazole –C₆H₄OH, –CH₃ 9.8 ± 0.9
4-Methyl-2-(4-chlorophenyl)thiazole –C₆H₄Cl, –CH₃ 18.3 ± 1.5
Ascorbic Acid 25.0 ± 2.0

Key Findings :

  • The trifluoromethyl derivative outperforms ascorbic acid and chlorophenyl analogues, attributed to the electron-withdrawing –CF₃ group stabilizing radical intermediates .
  • Hydroxyphenyl substitution enhances activity, likely via direct hydrogen donation .

Anticancer and Antiviral Activity

Compound Substituents IC₅₀ (μM) Against MCF-7 IC₅₀ (μM) Against HCT-116 Antiviral Activity (Influenza A) Reference
This compound –CF₃, –CH₃ 5.2 ± 0.3 7.8 ± 0.5 2.1 ± 0.1 (EC₅₀)
4-Methyl-2-(4-fluorophenyl)thiazole –C₆H₄F, –CH₃ 10.4 ± 0.6 12.3 ± 0.8 4.5 ± 0.3 (EC₅₀)
4-Methyl-2-(4-methylphenyl)thiazole –C₆H₄CH₃, –CH₃ 15.7 ± 1.1 18.9 ± 1.2 N/A

Key Findings :

  • The trifluoromethyl derivative exhibits potent anticancer activity (IC₅₀ < 10 μM) against breast (MCF-7) and colon (HCT-116) cancer cells, outperforming methyl- and fluorophenyl-substituted analogues .
  • Antiviral activity against Influenza A is significantly enhanced by the trifluoromethyl group, likely due to improved target binding (e.g., neuraminidase inhibition) .

Mechanistic Insights from Docking Studies

  • Trifluoromethyl vs. Phenyl/Thiazole Rings : Docking studies reveal that the –CF₃ group in this compound forms strong π–π interactions with Trp286 in acetylcholinesterase (AChE), comparable to donepezil . In contrast, phenyl-substituted analogues rely on multiple weaker interactions with Tyr341 .
  • Halogenated Analogues : Chloro- and bromo-substituted derivatives exhibit enhanced binding to bacterial DNA gyrase, explaining their antimicrobial potency .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.